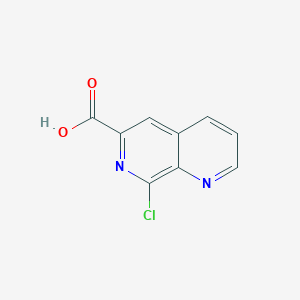

8-クロロ-1,7-ナフチリジン-6-カルボン酸

概要

説明

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include 8-Chloro-1,7-naphthyridine-6-carboxylic acid, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . A specific reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines .Molecular Structure Analysis

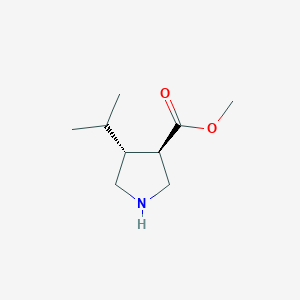

The molecular structure of 8-Chloro-1,7-naphthyridine-6-carboxylic acid is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This structure is considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied extensively. These reactions include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Chloro-1,7-naphthyridine-6-carboxylic acid include a boiling point of 307.9°C at 760 mmHg . The partition coefficient n-octanol/water is 0.00128mmHg at 25°C .科学的研究の応用

抗がん特性

ナフチリジンは、8-クロロ-1,7-ナフチリジン-6-カルボン酸などの誘導体を含め、その潜在的な抗がん特性について研究されてきました。 それらは、癌細胞の増殖を阻害したり、癌の拡散を可能にするメカニズムを妨害したりするなど、さまざまな薬理学的活性を示すことが知られています .

抗HIV活性

一部のナフチリジンは、抗HIV薬として有望であることが示されています。 それらの構造により、ウイルスと相互作用し、その複製を阻害することが可能になり、HIVの治療または予防に役立つ可能性があります .

抗菌効果

ナフチリジンの抗菌の可能性は、もう1つの興味深い分野です。 これらの化合物は、細胞プロセスを混乱させることによって、さまざまな微生物病原体に対して有効である可能性があります .

鎮痛および抗炎症用途

ナフチリジンは、鎮痛剤および抗炎症剤としても役立つ可能性があります。 それらは、体の炎症反応を調節することで、痛みと炎症を軽減する可能性があります。これは、おそらく炎症性メディエーターの阻害によるものです .

抗酸化活性

ナフチリジンの抗酸化特性は注目に値します。 それらは、フリーラジカルを中和することができます。フリーラジカルは、酸化ストレスを引き起こし、細胞に損傷を与える可能性のある有害な分子です .

合成と反応性

化学合成の観点から、8-クロロ-1,7-ナフチリジン-6-カルボン酸のようなナフチリジンは、さまざまな方法で合成できます。これには、環境に優しい効率的な経路を提供する可能性のある触媒反応が含まれます .

作用機序

Target of Action

Naphthyridines, the class of compounds to which it belongs, are known to have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

Naphthyridines are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of activities associated with naphthyridines, it can be inferred that multiple pathways could be affected .

Result of Action

Given the broad range of activities associated with naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

Safety and Hazards

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. It is recommended to wear self-contained breathing apparatus for firefighting if necessary. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, apart from foodstuff containers or incompatible materials .

将来の方向性

The future directions in the study of 8-Chloro-1,7-naphthyridine-6-carboxylic acid and similar compounds involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . The wide applicability of these compounds in medicinal chemistry and materials science makes them a significant area of interest for the synthetic community .

生化学分析

Biochemical Properties

8-Chloro-1,7-naphthyridine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to form complexes with metal ions, which can modulate enzyme activity . Additionally, this compound can interact with nucleic acids, potentially affecting DNA and RNA synthesis .

Cellular Effects

The effects of 8-Chloro-1,7-naphthyridine-6-carboxylic acid on cells are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . In cancer cells, this compound can induce apoptosis, thereby inhibiting cell proliferation . Moreover, it affects various cellular processes, including cell cycle regulation and DNA repair mechanisms .

Molecular Mechanism

At the molecular level, 8-Chloro-1,7-naphthyridine-6-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, leading to their inhibition or activation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it can induce oxidative stress, which further influences cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-1,7-naphthyridine-6-carboxylic acid change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . Its stability can be influenced by environmental factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of 8-Chloro-1,7-naphthyridine-6-carboxylic acid vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

8-Chloro-1,7-naphthyridine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . This compound can also affect metabolic flux, leading to changes in metabolite levels within cells . Additionally, it may influence the activity of cofactors involved in various biochemical reactions .

Transport and Distribution

The transport and distribution of 8-Chloro-1,7-naphthyridine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain tissues, affecting its localization and activity . Its distribution is also influenced by factors such as lipid solubility and molecular size .

Subcellular Localization

8-Chloro-1,7-naphthyridine-6-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biological activity .

特性

IUPAC Name |

8-chloro-1,7-naphthyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLISLRCKZWMAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone](/img/structure/B1416591.png)

![7-(4-chlorophenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416593.png)

![7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416594.png)

![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)

![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)

![5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1416614.png)